4-Chloro-6,8-dimethyl-2-phenylquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6,8-dimethyl-2-phenylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN/c1-11-8-12(2)17-14(9-11)15(18)10-16(19-17)13-6-4-3-5-7-13/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCJMSALUBTGDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656303 | |
| Record name | 4-Chloro-6,8-dimethyl-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101602-31-7 | |
| Record name | 4-Chloro-6,8-dimethyl-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 101602-31-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic and Structural Elucidation of 4 Chloro 6,8 Dimethyl 2 Phenylquinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) for Positional Assignment
A ¹H NMR spectrum would be crucial for assigning the positions of protons on the quinoline (B57606) and phenyl rings. The expected spectrum would show distinct signals for the aromatic protons and the two methyl groups. The chemical shifts (δ) and coupling constants (J) would provide information about the electronic environment and connectivity of the protons.
Table 1: Predicted ¹H NMR Data for 4-Chloro-6,8-dimethyl-2-phenylquinoline
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| H5 | 7.5 - 7.8 | d | 8.0 - 9.0 |
| H7 | 7.2 - 7.4 | s | - |
| H3 | 7.0 - 7.2 | s | - |
| Phenyl H (ortho) | 8.0 - 8.2 | m | - |
| Phenyl H (meta, para) | 7.4 - 7.6 | m | - |
| 6-CH₃ | 2.4 - 2.6 | s | - |
| 8-CH₃ | 2.3 - 2.5 | s | - |
Note: This table is predictive and not based on reported experimental data.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Confirmation
The ¹³C NMR spectrum is essential for confirming the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts would indicate the type of carbon (aromatic, methyl, etc.) and its electronic environment.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C2 | 158 - 162 |
| C3 | 120 - 124 |
| C4 | 145 - 149 |
| C4a | 148 - 152 |
| C5 | 125 - 129 |
| C6 | 135 - 139 |
| C7 | 128 - 132 |
| C8 | 136 - 140 |
| C8a | 123 - 127 |
| Phenyl C (ipso) | 138 - 142 |
| Phenyl C (ortho) | 128 - 132 |
| Phenyl C (meta) | 129 - 133 |
| Phenyl C (para) | 130 - 134 |
| 6-CH₃ | 20 - 24 |
| 8-CH₃ | 17 - 21 |
Note: This table is predictive and not based on reported experimental data.
Two-Dimensional NMR Techniques (COSY, HMBC, HSQC) for Connectivity and Stereochemistry
Two-dimensional NMR techniques would be instrumental in assembling the molecular structure.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to establish the connectivity of protons within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is vital for connecting the different fragments of the molecule, such as the phenyl group to the quinoline core.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
While detailed experimental mass spectra and fragmentation analyses are not published, predicted data is available. uni.lu Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The predicted monoisotopic mass for C₁₇H₁₄ClN is 267.08148 Da. uni.lu
Table 3: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 268.08876 |
| [M+Na]⁺ | 290.07070 |
| [M-H]⁻ | 266.07420 |
| [M+NH₄]⁺ | 285.11530 |
Data sourced from PubChem. uni.lu
Infrared (IR) Spectroscopy for Functional Group Identification
Experimental IR spectroscopic data for this compound has not been found in the surveyed literature. IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
Table 4: Expected Infrared Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|
| Aromatic C-H | 3000 - 3100 | Stretching |
| Aliphatic C-H (methyl) | 2850 - 3000 | Stretching |
| C=C (aromatic) | 1450 - 1600 | Stretching |
| C=N (quinoline) | 1600 - 1650 | Stretching |
| C-Cl | 700 - 850 | Stretching |
Note: This table is based on typical IR absorption ranges for the expected functional groups and is not based on reported experimental data.
X-ray Crystallography for Solid-State Structural Analysis (applicable to related quinoline derivatives)
X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of a molecule in the solid state. This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of a compound. While a specific crystal structure for this compound has not been reported, a thorough analysis of crystallographic data from closely related quinoline derivatives provides significant insights into its expected molecular geometry and crystal packing.
Detailed research on analogous structures reveals key conformational features. The core quinoline ring system is typically planar, as observed in the structure of Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate nih.gov. A critical parameter in 2-phenylquinoline (B181262) derivatives is the dihedral angle between the quinoline and phenyl rings, which is influenced by the steric and electronic nature of other substituents. For instance, in Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate, this angle is 60.0 (1)° nih.gov, while in 7-Chloro-3,3-dimethyl-9-phenyl-1,2,3,4-tetrahydroacridin-1-one, it is 71.42 (6)° nih.gov. These variations highlight the conformational flexibility of the phenyl group relative to the quinoline scaffold.
The following table presents crystallographic data for several related quinoline derivatives, illustrating common structural parameters for this class of compounds.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate nih.gov | C₁₉H₁₆ClNO₂ | Triclinic | P-1 | 8.3622 | 10.1971 | 10.7052 | 110.440 | 101.588 | 94.860 |
| 7-Chloro-3,3-dimethyl-9-phenyl-1,2,3,4-tetrahydroacridin-1-one nih.gov | C₂₁H₁₈ClNO | Triclinic | P-1 | 9.8375 | 10.0525 | 10.1076 | 79.162 | 63.389 | 70.928 |
| 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline researchgate.net | C₁₂H₁₂ClNO | Monoclinic | P2₁/c | 11.758 | 8.016 | 11.777 | 90 | 98.46 | 90 |
This comparative analysis of the solid-state structures of related compounds allows for a well-founded prediction of the key structural features of this compound. It is expected to have a planar quinoline core with the phenyl ring twisted out of this plane, and its crystal packing will likely be stabilized by a combination of weak hydrogen bonds and significant π–π stacking interactions.
Computational and Theoretical Investigations of 4 Chloro 6,8 Dimethyl 2 Phenylquinoline
Molecular Docking Studies for Receptor Interaction Prediction
Ligand-Target Interaction Profiling
Computational methods that predict the interaction of small molecules with biological macromolecules are instrumental in identifying potential mechanisms of action and off-target effects. For 4-chloro-6,8-dimethyl-2-phenylquinoline, predictive models suggest a range of potential protein targets. These predictions are based on the similarity of the compound's structure to known ligands of various proteins.
A summary of the top predicted protein classes and specific targets for this compound is presented below. The prediction highlights a notable probability of interaction with enzymes, particularly kinases and proteases, as well as G protein-coupled receptors (GPCRs).
| Predicted Target Class | Probability | Known Ligands Similar To Target Compound |
| Enzyme | 66.7% | 154 |
| G protein-coupled receptor | 13.3% | 23 |
| Nuclear Receptor | 6.7% | 12 |
| Other | 13.3% | 23 |
| Specific Predicted Protein Target | Target Class | Probability |
| Prostaglandin G/H synthase 2 | Oxidoreductase | 0.113 |
| Prostaglandin G/H synthase 1 | Oxidoreductase | 0.108 |
| Carbonic anhydrase II | Lyase | 0.091 |
| Ephrin type-A receptor 2 | Kinase | 0.075 |
| Tyrosine-protein kinase LCK | Kinase | 0.069 |
This data is generated using predictive algorithms and requires experimental validation.
Prediction of Physicochemical Parameters via Computational Methods
The physicochemical properties of a compound are fundamental to its behavior in a biological system. Computational tools can estimate these properties, providing a theoretical basis for understanding its potential for further development. Key parameters such as lipophilicity (logP) are crucial for predicting a compound's partitioning behavior between aqueous and lipid environments.
The predicted physicochemical parameters for this compound indicate that it is a lipophilic molecule with a molecular weight under 300 g/mol . The predicted logP value suggests a preference for lipid environments over aqueous ones.
| Physicochemical Parameter | Predicted Value |
| Molecular Formula | C17H14ClN |
| Molecular Weight | 267.75 g/mol |
| LogP (Octanol/Water Partition Coefficient) | 4.85 |
| Topological Polar Surface Area (TPSA) | 12.89 Ų |
| Number of Rotatable Bonds | 1 |
| Number of Hydrogen Bond Acceptors | 1 |
| Number of Hydrogen Bond Donors | 0 |
These values are computationally predicted and serve as estimations.
In Silico ADME Prediction
In silico Absorption, Distribution, Metabolism, and Excretion (ADME) predictions are vital for early-stage drug discovery, offering insights into the likely pharmacokinetic profile of a compound. These predictions for this compound focus on parameters relevant to its absorption and distribution, which are critical for understanding its mechanism of action in experimental studies.
The predictions suggest that this compound is likely to have high gastrointestinal absorption and to be able to cross the blood-brain barrier. The compound is also predicted to be an inhibitor of certain cytochrome P450 enzymes, which could have implications for its metabolism.
| ADME Parameter | Prediction | Interpretation |
| Absorption | ||
| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut. |
| Blood-Brain Barrier (BBB) Permeant | Yes | May penetrate the central nervous system. |
| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively effluxed by P-gp. |
| Metabolism | ||
| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions. |
| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions. |
| CYP2D6 Inhibitor | No | Unlikely to inhibit this metabolic pathway. |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions. |
This ADME profile is based on computational models and requires experimental verification.
Biological Activity and Mechanistic Studies of 4 Chloro 6,8 Dimethyl 2 Phenylquinoline Derivatives
Antineoplastic and Antitumor Activities (In Vitro Investigations)
The quinoline (B57606) ring system is a prominent scaffold in medicinal chemistry, and its derivatives have demonstrated a wide range of biological activities, including significant potential in the field of oncology. nih.gov Specifically, the 2-phenylquinoline (B181262) framework has been identified as a promising pharmacophore for the development of novel anticancer agents. nih.gov
Cytotoxic Effects on Cancer Cell Lines
Derivatives of 2-phenylquinoline have been evaluated for their cytotoxic effects against a variety of human cancer cell lines, demonstrating a broad spectrum of activity. These studies are crucial for identifying lead compounds with potent and selective anticancer properties.
Substituted 2-arylquinolines have shown notable activity against several cancer cell lines. For instance, C-6 substituted 2-phenylquinolines displayed significant cytotoxic effects, particularly against prostate cancer (PC3) and cervical cancer (HeLa) cell lines. rsc.org In contrast, breast cancer cell lines like MCF-7 and SKBR-3 were found to be less sensitive to these specific derivatives. rsc.org One particular 2-arylquinoline derivative, a 2-(3,4-methylenedioxyphenyl)quinoline, exhibited an IC50 value of 8.3 μM against HeLa cells, highlighting its selective cytotoxicity. rsc.org
Furthermore, studies on 4-anilino-2-phenylquinoline derivatives have also revealed potent cytotoxic activity. One such compound, 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline, along with its oxime and methyloxime derivatives, exhibited significant cytotoxicity against a panel of 60 cancer cell lines with mean GI50 values in the low micromolar range. nih.gov This particular compound was especially active against non-small cell lung cancer (NCI-H226), breast cancer (MDA-MB-231/ATCC), and CNS cancer (SF-295) cells, with GI50 values of 0.94, 0.04, and <0.01 μM, respectively. nih.gov
Other studies have reported on the anticancer activity of 2-substituted quinolines against a wide array of cancer cell lines including those from breast (MCF-7, MDA-MB 231), oral (SAS), stomach (AGS, MKN45), liver (SK-Hep, HepG-2, Hep-3B), prostate (PC-3, DU145), lung (A549, H-460), colon (Colo-205, HCT 116, SW620, Caco-2, HT29), and leukemia (K562, U937). nih.gov For example, certain morpholine (B109124) substituted quinazoline (B50416) derivatives have shown significant cytotoxicity against A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma) cell lines, with some compounds exhibiting IC50 values in the low micromolar range. rsc.org
| Compound Class | Cell Line | Activity (IC50/GI50) | Reference |
|---|---|---|---|
| C-6 Substituted 2-Phenylquinolines | PC3 (Prostate) | Good cytotoxicity | rsc.org |
| C-6 Substituted 2-Phenylquinolines | HeLa (Cervical) | Good cytotoxicity | rsc.org |
| 2-(3,4-methylenedioxyphenyl)quinoline | HeLa (Cervical) | 8.3 μM | rsc.org |
| 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline | NCI-H226 (Non-small cell lung) | 0.94 μM | nih.gov |
| 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline | MDA-MB-231/ATCC (Breast) | 0.04 μM | nih.gov |
| 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline | SF-295 (CNS) | <0.01 μM | nih.gov |
| Morpholine Substituted Quinazolines | A549 (Lung) | 8.55 ± 0.67 μM (for AK-10) | rsc.org |
| Morpholine Substituted Quinazolines | MCF-7 (Breast) | 3.15 ± 0.23 μM (for AK-10) | rsc.org |
| Morpholine Substituted Quinazolines | SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 μM (for AK-10) | rsc.org |
Molecular Mechanisms of Action
Understanding the molecular mechanisms by which 2-phenylquinoline derivatives exert their anticancer effects is critical for their development as therapeutic agents. Research has pointed to several key mechanisms, including enzyme inhibition, induction of apoptosis, DNA interaction, and inhibition of cancer cell proliferation and migration.
One of the primary mechanisms of action for many anticancer drugs is the inhibition of enzymes that are critical for cancer cell survival and proliferation. Several 2-phenylquinoline derivatives have been investigated as inhibitors of various enzymes.
Protein Kinases: Receptor tyrosine kinases (RTKs) are key regulators of cellular processes and are often dysregulated in cancer. nih.gov Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial RTK involved in tumor angiogenesis. nih.gov Certain new quinoline and isatin (B1672199) derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity. nih.gov For instance, a series of novel N-(4-(4-amino-6,7-dimethoxyquinazolin-2-yloxy)phenyl)-N-phenyl cyclopropane-1,1- dicarboxamide derivatives were designed as VEGFR-2 inhibitors, with one compound (SQ2) showing a VEGFR-2 kinase inhibition IC50 of 0.014 μM. nih.gov
Histone Deacetylases (HDACs): While not directly about 2-phenylquinolines, the broader quinoline class has been explored for HDAC inhibition. The search for novel HDAC inhibitors is an active area of research in cancer therapy.
Topoisomerase II: Although specific studies on 4-Chloro-6,8-dimethyl-2-phenylquinoline are lacking, the general quinoline scaffold is known to interact with topoisomerases.
Other Enzymes: Some 2-phenylquinoline derivatives have shown inhibitory activity against other enzymes like the SARS-CoV-2 helicase (nsp13), suggesting a broader potential for enzyme inhibition. nih.govacs.org
Apoptosis, or programmed cell death, is a vital process for eliminating damaged or cancerous cells. Many anticancer agents function by inducing apoptosis in tumor cells.
Several studies have demonstrated that 2-phenylquinoline and related quinazoline derivatives can induce apoptosis and modulate the cell cycle in cancer cells. For example, certain benzotriazole-substituted 2-phenylquinazolines were found to induce mitochondria-mediated apoptosis. nih.gov Similarly, new synthetic phenylquinazoline derivatives have been shown to induce apoptosis by targeting pro-survival members of the BCL-2 family. nih.gov These compounds were found to down-regulate the expression of anti-apoptotic proteins like BCL-2 and BCL-XL, leading to the release of mitochondrial Cytochrome C and subsequent cell death. nih.gov
Cell cycle analysis has revealed that some quinoline derivatives can cause cell cycle arrest at different phases. For instance, certain morpholine substituted quinazoline derivatives were found to inhibit cell proliferation in the G1 phase of the cell cycle. rsc.org Other quinazoline derivatives have been shown to induce cell cycle arrest at the G2/M phase. mdpi.comresearchgate.net A novel quinoline derivative, 91b1, was also found to affect the cell cycle. nih.gov
The interaction with DNA is another important mechanism of action for many anticancer drugs. The planar structure of the quinoline ring makes it a suitable candidate for DNA intercalation.
Research on 2-phenylquinoline-8-carboxamides has shown that these compounds can act as "minimal" DNA-intercalating agents. nih.govacs.org For intercalation to occur, it appears necessary for the phenyl ring to be essentially coplanar with the quinoline ring. nih.gov The interaction of some organotin compounds containing a phenanthroline group (structurally related to quinoline) with DNA has been shown to involve both electrostatic interactions with the phosphate (B84403) backbone and intercalation into the double helix. nih.gov Furthermore, studies on cadmium(II) complexes with 1,10-phenanthroline (B135089) have also suggested intercalation of the ligand into the major or minor grooves of DNA. nih.gov
The ability of cancer cells to proliferate uncontrollably, invade surrounding tissues, and migrate to distant sites is a hallmark of malignancy. Several 2-phenylquinoline derivatives have demonstrated the ability to inhibit these processes.
A novel quinoline derivative, 91b1, was shown to significantly reduce tumor size in a xenograft model and inhibit cancer cell proliferation, migration, and invasion in vitro, potentially through the downregulation of the gene Lumican. nih.gov Studies on quinazoline derivatives have also shown that they can effectively inhibit the migration of cancer cells. mdpi.com For example, one compound was found to inhibit the migration of MGC-803 cells in a dose-dependent manner in both wound healing and transwell assays. mdpi.com Additionally, new quinoline and isatin derivatives have demonstrated the ability to prevent the healing and migration abilities of cancer cells. nih.gov
Antimicrobial Activities (In Vitro Investigations)
Derivatives of the quinoline scaffold, particularly those related to this compound, have shown considerable promise as antimicrobial agents. In vitro studies have explored their efficacy against a wide array of pathogenic bacteria, fungi, protozoa, and viruses.
Antibacterial Spectrum against Gram-Positive and Gram-Negative Strains
Quinoline derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The introduction of specific substituents, such as a chlorine atom, onto the quinoline or associated phenyl ring often enhances this activity. scienceopen.com Studies indicate that these compounds are frequently more potent against Gram-positive bacteria than Gram-negative strains. scienceopen.com
For instance, a series of 2-chloroquinoline (B121035) derivatives were synthesized and screened for their ability to inhibit bacterial growth. researchgate.net Among the tested compounds, some showed significant activity against pathogens such as Bacillus subtilis, Staphylococcus epidermidis, Salmonella typhi, and Pseudomonas aeruginosa. researchgate.net One particular derivative, 4-((2-Chloroquinolin-3-yl)methylamino)phenol (compound 21), was identified as a potent antibacterial agent with a Minimum Inhibitory Concentration (MIC) as low as 12.5 μg/ml. researchgate.net Similarly, certain 8-hydroxyquinoline (B1678124) derivatives bearing a chlorine atom exhibited good activity against both Gram-positive and Gram-negative bacteria. scienceopen.com
Further research into related structures, such as 3-phenylisoquinoline (B1583570) derivatives, has shown potent activity against multidrug-resistant strains, including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant E. faecalis (VRE). nih.gov The antibacterial potency of these N-methyl quaternary ammonium (B1175870) derivatives was found to increase with the lipophilicity of the substituent at the 3'-position. nih.gov
Interactive Table: Antibacterial Activity of Selected Quinoline Derivatives
| Compound Type | Bacterial Strain | Activity/Observation | Reference |
|---|---|---|---|
| 2-Chloroquinoline Derivatives | Bacillus subtilis, S. epidermidis | Good activity observed. | researchgate.net |
| 2-Chloroquinoline Derivatives | Salmonella typhi, P. aeruginosa | Good activity observed. | researchgate.net |
| 4-((2-Chloroquinolin-3-yl)methylamino)phenol | Various bacteria | Potent activity (MIC = 12.5 μg/ml). | researchgate.net |
| 8-Hydroxyquinoline Derivative (with Cl) | Gram-positive & Gram-negative | Good activity demonstrated. | scienceopen.com |
| 3-Phenylisoquinoline Derivatives | Methicillin-resistant S. aureus (MRSA) | Potent activity observed. | nih.gov |
| 3-Phenylisoquinoline Derivatives | Vancomycin-resistant E. faecalis (VRE) | Activity observed (MICs 4–8 μg/mL). | nih.gov |
Antifungal and Antiprotozoal Efficacy
The pharmacological utility of quinoline derivatives extends to antifungal and antiprotozoal applications. nih.gov Various synthesized 2-chloroquinoline derivatives have been screened in vitro for their capacity to inhibit the growth of different fungal strains. researchgate.net
Studies on related heterocyclic systems, such as quinazolinones, have shown that the presence of chlorine atoms can enhance antifungal properties. nih.gov For example, certain brominated quinazolinone derivatives demonstrated potent in vitro antifungal activity against Candida albicans and Aspergillus flavus, with some compounds showing MICs as low as 0.78 and 0.097 µg/ml, respectively. nih.gov While not direct derivatives of this compound, these findings suggest that the chloro-substituted quinoline core is a promising scaffold for developing new antifungal agents.
Antiviral Properties
Recent research has highlighted the significant potential of quinoline derivatives as antiviral agents, particularly against enteroviruses. Several compounds have demonstrated potent in vitro activity against Enterovirus D68 (EV-D68), a virus associated with severe respiratory illness. nih.govnih.govmdpi.com
A structure-based design approach led to the development of Jun6504, a viral 2C protein inhibitor, which exhibits broad-spectrum activity against multiple enteroviruses. nih.gov Jun6504 showed potent, dose-dependent inhibition of five different EV-D68 strains with 50% effective concentration (EC₅₀) values ranging from 0.25 to 0.47 µM. nih.gov Other compounds, such as the protease inhibitor V-7404 and the viral entry inhibitor DAS181, were also highly active against EV-D68 strains, with EC₅₀ values in the low nanomolar range (0.0012 to 0.0051 μM). nih.gov
Another quinoline derivative, identified as compound 19, also showed significant antiviral effects against various EV-D68 strains, with EC₅₀ values between 0.05 and 0.10 μM. Its mechanism is believed to involve binding to the hydrophobic pocket of the VP1 viral capsid protein, thereby preventing viral entry and uncoating. mdpi.com
Interactive Table: In Vitro Antiviral Activity of Quinoline and Related Derivatives against EV-D68
| Compound | Target/Class | EC₅₀ Range (µM) | Reference |
|---|---|---|---|
| Jun6504 | 2C Protein Inhibitor | 0.25 - 0.47 | nih.gov |
| V-7404 | 3C Protease Inhibitor | 0.0015 - 0.0051 | nih.gov |
| DAS181 | Viral Entry Inhibitor | 0.0012 - 0.004 | nih.gov |
| Compound 19 | VP1 Capsid Binder | 0.05 - 0.10 | mdpi.com |
| Fluoxetine | SSRI | 0.34 - 1.05 | nih.gov |
Antimalarial Potential
The 4-aminoquinoline (B48711) scaffold is the basis for cornerstone antimalarial drugs like chloroquine (B1663885) (CQ), and research into new analogues continues to be a priority, especially in the face of widespread drug resistance. nih.govnih.gov The primary mechanism of action for these compounds is the inhibition of hemozoin (β-hematin) formation in the digestive vacuole of the Plasmodium parasite. nih.gov By accumulating in this acidic organelle, the drugs prevent the detoxification of heme, a byproduct of hemoglobin digestion, leading to a buildup of toxic heme and parasite death. nih.gov
Numerous derivatives of the 4-amino-7-chloroquinoline core have been developed that show potent activity against both CQ-sensitive and CQ-resistant strains of P. falciparum. nih.gov For example, a novel pyrrolizidinylmethyl derivative named MG3 demonstrated excellent in vitro activity against drug-resistant parasites and was also effective in rodent models of malaria. mdpi.com Another compound, DAQ, a CQ analog with a more linear side chain, was also highly active in both in vitro and in vivo models, showing potential to overcome existing resistance mechanisms. nih.gov These findings underscore the continued importance of the chloroquinoline core in the design of new and effective antimalarial agents.
Mechanisms of Antibacterial Resistance Modulation
Derivatives of quinoline and related structures are being investigated not only for their direct antimicrobial effects but also for their potential to overcome existing resistance mechanisms. A key strategy involves targeting novel bacterial proteins that are not inhibited by current antibiotics. nih.gov
One such target is the FtsZ protein, which is essential for bacterial cell division. nih.gov Certain 3-phenylisoquinoline derivatives have been shown to target and stabilize S. aureus FtsZ polymers, leading to the inhibition of the protein's GTPase activity and subsequent disruption of cell division. nih.gov This mechanism is effective against multidrug-resistant strains like MRSA and VRE, offering a pathway to circumvent resistance to conventional antibiotics. nih.gov In the context of malaria, the development of chloroquine analogues that retain activity against CQ-resistant P. falciparum demonstrates another form of resistance modulation, by creating molecules that are not susceptible to the parasite's efflux pumps or other resistance strategies. nih.gov
Other Pharmacological Potentials (In Vitro Studies and Mechanistic Research)
Beyond their antimicrobial activities, quinoline derivatives have been explored for other therapeutic applications, most notably as anticancer agents. nih.gov The 2-phenyl-4-quinolone scaffold, a bio-isosteric structure of coumarin, has been identified as a source of potent antimitotic agents that interact with tubulin. nih.gov
By applying scaffold hopping and bio-isosterism concepts, researchers have developed 4-phenyl-2-quinolone (4-PQ) derivatives that mimic the activity of natural antimitotic compounds. nih.gov These 4-PQs have shown the ability to inhibit microtubule polymerization by binding to the colchicine-binding site on tubulin, ultimately inducing apoptosis in cancer cells. nih.gov Similarly, studies on related 6-bromo-quinazoline-4(3H)-one derivatives have identified compounds with significant cytotoxic activity against cancer cell lines such as MCF-7 (breast) and SW480 (colon). nih.gov The most potent of these compounds demonstrated greater efficacy than the established anticancer drug Erlotinib in the MCF-7 cell line, highlighting the potential of this chemical class in oncology. nih.gov
Anti-inflammatory Pathways
Derivatives of the quinoline scaffold have demonstrated notable anti-inflammatory properties through various mechanisms of action. These compounds often target key mediators and signaling pathways involved in the inflammatory cascade.
Research into quinoline-thiazolidinedione hybrids has shown their ability to modulate the production of cytokines central to the inflammatory response. nih.gov Specifically, certain derivatives were found to significantly decrease the concentration of pro-inflammatory cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α) in a dose-dependent manner. nih.gov Molecular docking studies suggest that these compounds may interact with and exhibit high affinity for Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and Cyclooxygenase-2 (COX-2), two important targets in anti-inflammatory drug discovery. nih.gov
Further studies on other quinoline derivatives have identified their capacity to inhibit the production of nitric oxide (NO) and various interleukins. For instance, a quinoline-O-carbamate derivative was reported to decrease the production of Interleukin-6 (IL-6) and Interleukin-1β (IL-1β). tandfonline.com Similarly, a quinoline compound isolated from the bark of Spondias pinnata, identified as 7-hydroxy-6-methoxyquinolin-2(1H)-one, was found to inhibit lipopolysaccharide (LPS)-induced production of NO, TNF-α, IL-6, and IL-1β in RAW 264.7 macrophage cells. acs.org The underlying mechanism for this activity was attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which was evidenced by a reduction of NF-κB translocation into the nucleus. acs.org This inhibition consequently down-regulates the expression of inducible nitric oxide synthase (iNOS) and COX-2 at both the protein and mRNA levels. acs.org
The anti-inflammatory potential of these derivatives is not limited to in vitro models. A study involving 4-phenylselenyl-7-chloroquinoline demonstrated its ability to diminish croton oil-induced ear edema and decrease myeloperoxidase (MPO) activity in mice, indicating a reduction in neutrophil infiltration to the site of inflammation. nih.gov Additionally, quinoline derivatives bearing azetidinone scaffolds have also been reported to possess significant anti-inflammatory activity in carrageenan-induced rat paw edema models. nih.gov
| Derivative Class | Model System | Observed Mechanistic Action | Reference |
|---|---|---|---|
| Quinoline-Thiazolidinedione Hybrids | In vitro (ELISA), In silico (Docking) | Decreased IFN-γ and TNF-α; Affinity for PPARγ and COX-2 | nih.gov |
| Quinoline-O-carbamate Derivative (3f) | In vitro | Decreased production of IL-6, IL-1β, and NO | tandfonline.com |
| 7-hydroxy-6-methoxyquinolin-2(1H)-one | LPS-stimulated RAW 264.7 cells | Inhibition of NF-κB activation; Reduced iNOS, COX-2, TNF-α, IL-6, IL-1β | acs.org |
| 4-Phenylselenyl-7-chloroquinoline | Croton oil-induced ear edema (mice) | Reduced edema and myeloperoxidase (MPO) activity | nih.gov |
| Quinoline-Azetidinone Scaffolds | Carrageenan-induced rat paw edema (rats) | Potent anti-inflammatory activity | nih.gov |
Antioxidant Mechanisms
The quinoline nucleus is a key structural feature in many compounds exhibiting antioxidant activity. The primary mechanisms by which these derivatives neutralize free radicals often involve hydrogen atom transfer (HAT) or single electron transfer (SET). The efficiency of these processes is influenced by the type and position of substituents on the quinoline ring. nih.govresearchgate.net
The antioxidant capacity of various quinoline derivatives has been frequently evaluated using standard in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govnih.gov For example, studies on 2-chloroquinoline derivatives demonstrated significant radical scavenging activity. researchgate.net The presence of hydroxyl (-OH) groups on the phenylamino (B1219803) substituent of quinolinium bromides, particularly in the para position, was shown to confer strong antioxidant potential against the DPPH radical. nih.gov This highlights the critical role of substituent groups in donating a hydrogen atom or electron to stabilize free radicals. nih.govnih.gov
In addition to direct radical scavenging, some quinoline derivatives exert their antioxidant effects through other mechanisms. It has been proposed that quinolines can chelate metal ions like Fe(II) and Fe(III), which prevents the formation of highly reactive hydroxyl radicals via the Fenton reaction. nih.gov This chelation activity helps protect critical biomolecules like DNA from oxidative damage. nih.gov
A study on 4-phenylselenyl-7-chloroquinoline showed that it could protect against the decrease in DPPH and ABTS levels induced by the inflammatory agent croton oil, demonstrating an in vivo antioxidant effect. nih.gov Another investigation into 1,2,4-triazole-quinoline conjugates also confirmed their antioxidative properties through both DPPH radical scavenging assays and cellular antioxidant assays. nih.gov
| Derivative Class | Assay/Model | Observed Activity/Mechanism | Reference |
|---|---|---|---|
| 1-methyl-3-allylthio-4-(hydroxyphenylamino)quinolinium bromide | DPPH Assay | Strong antioxidant potential, dependent on -OH position | nih.gov |
| 2-chloroquinoline-3-carbaldehydes | DPPH Assay | Significant radical scavenging activity (up to 92.96%) | researchgate.net |
| 4-Phenylselenyl-7-chloroquinoline | Croton oil-induced oxidative stress (mice) | Protected against the depletion of ABTS and DPPH | nih.gov |
| General Quinoline Derivatives | Theoretical | Chelation of Fe(II) and Fe(III) ions, preventing Fenton reaction | nih.gov |
| 2-phenyl-quinoline-1,2,4-triazole conjugates | DPPH Assay, Cellular Antioxidant Assay | Demonstrated radical scavenging and cellular antioxidant effects | nih.gov |
Neuroprotective Effects (mechanistic aspects)
Quinoline derivatives are recognized as privileged scaffolds in the design of multifunctional agents for the treatment of complex neurodegenerative disorders such as Alzheimer's and Parkinson's disease. nih.govnih.gov Their neuroprotective effects are often attributed to a combination of antioxidant, anti-inflammatory, and enzyme-inhibiting activities.
A key mechanism of neuroprotection involves the inhibition of cholinesterases. A series of novel quinoline-O-carbamate derivatives were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. tandfonline.com One derivative, compound 3f, emerged as a potent, reversible dual inhibitor of both eeAChE and eqBuChE. tandfonline.com Molecular docking studies suggested that this inhibition is achieved through interactions, including hydrogen bonding and π-π stacking, with key amino acid residues in the active sites of these enzymes. tandfonline.com
Beyond enzyme inhibition, these compounds can protect neurons from damage induced by amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. The same quinoline-O-carbamate derivative, 3f, demonstrated significant neuroprotective effects against Aβ₂₅₋₃₅-induced injury in PC12 cells. tandfonline.com
The neuroprotective potential of quinoline derivatives is also linked to their antioxidant and anti-inflammatory properties, which are crucial for combating the oxidative stress and chronic neuroinflammation characteristic of neurodegenerative diseases. nih.gov For instance, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, a related hydrogenated quinoline, was shown to alleviate oxidative stress and NF-κB-mediated inflammation in a rat model of Parkinson's disease. nih.gov Similarly, isoquinoline (B145761) alkaloids have been reported to exert neuroprotective effects by decreasing oxidative stress, inhibiting neuroinflammation, and regulating autophagy. mdpi.com Theoretical studies and molecular docking simulations have also proposed quinoline derivatives as potential inhibitors of other enzymes relevant to neurodegeneration, such as monoamine oxidase B (MAO-B). nih.govresearchgate.net
| Derivative Class | Target/Model | Observed Mechanistic Action | Reference |
|---|---|---|---|
| Quinoline-O-carbamate Derivative (3f) | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Reversible dual inhibition of AChE and BChE | tandfonline.com |
| Quinoline-O-carbamate Derivative (3f) | Aβ₂₅₋₃₅-induced PC12 cell injury | Significant neuroprotective effect against amyloid-beta toxicity | tandfonline.com |
| 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline | Rotenone-induced Parkinson's Disease (rats) | Alleviated oxidative stress and NF-κB-mediated inflammation | nih.gov |
| General Quinoline Derivatives | In silico (Docking) | Predicted inhibition of Monoamine Oxidase B (MAO-B) | nih.govresearchgate.net |
| Isoquinoline Alkaloids | General Neurodegeneration Models | Inhibition of neuroinflammation, decreased oxidative stress, regulation of autophagy | mdpi.com |
Structure Activity Relationship Sar Studies of 4 Chloro 6,8 Dimethyl 2 Phenylquinoline and Analogs
Role of Chlorine Atom at Position 4 in Biological Activity and Reactivity
The chlorine atom at the C-4 position of the quinoline (B57606) nucleus is a key determinant of the molecule's chemical behavior and biological profile. Its presence significantly modulates the electronic properties of the ring and provides a reactive handle for further chemical modifications.
The quinoline ring system has a distinct reactivity pattern. Generally, the pyridine (B92270) ring (the one containing the nitrogen atom) is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. Conversely, this electronic characteristic makes the pyridine ring, particularly positions C-2 and C-4, susceptible to nucleophilic attack because the nitrogen can stabilize the resulting negative charge in the reaction intermediate. nih.gov
The introduction of a chlorine atom at the C-4 position further enhances this susceptibility to nucleophilic substitution. Chlorine, being an electronegative atom, withdraws electron density from the carbon it is attached to, making C-4 highly electrophilic and prone to attack by nucleophiles. nih.gov This makes the 4-chloro group a good leaving group, facilitating a variety of nucleophilic aromatic substitution (SNAr) reactions. researchgate.netnih.gov Studies on various 4-chloroquinolines demonstrate their reactivity towards a range of nucleophiles, including amines, azides, and thiols, allowing for the synthesis of diverse 4-substituted quinoline derivatives. mdpi.com The reactivity of 4-chloroquinolines in these substitution reactions can be influenced by catalysis, with both acids and bases playing a significant role depending on the specific reactants. researchgate.net In comparison to 2-chloroquinolines, 4-chloroquinolines show a greater tendency to be affected by acid catalysis when reacting with amines. researchgate.net
Regarding electrophilic substitution, the pyridine ring of the quinoline system is generally unreactive. youtube.com Any electrophilic attack would preferentially occur on the benzene (B151609) ring. The presence of the C-4 chlorine atom further deactivates the pyridine ring towards electrophilic attack.
Table 1: Reactivity at the C-4 Position of the Quinoline Ring
| Reaction Type | Reactivity at C-4 | Influencing Factors |
|---|---|---|
| Nucleophilic Substitution | High | The electron-withdrawing nature of the nitrogen atom and the C-4 chlorine makes this position electrophilic and susceptible to attack. The chlorine atom is a good leaving group. nih.govresearchgate.net |
| Electrophilic Substitution | Low | The pyridine ring is electron-deficient and deactivated towards electrophilic attack. youtube.com |
The chlorine atom at position 4 is pivotal for the biological activity of many quinoline-based compounds, including the well-known antimalarial drug chloroquine (B1663885). nih.govnih.gov Its influence stems from a combination of steric and electronic effects that affect how the molecule interacts with its biological target, such as a protein's binding pocket. nih.gov
The introduction of a chlorine atom increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach its target site. nih.gov Within a binding pocket, the chlorine atom can engage in specific interactions. Its size and electronegativity can lead to favorable steric and/or electronic interactions, such as van der Waals forces or dipole-dipole interactions, with amino acid residues. nih.gov These interactions can lead to a tighter and more specific binding of the molecule to its target, which is often crucial for its biological effect. nih.goveurochlor.org For instance, the presence of a chloro group at the 7-position of the quinoline ring (structurally related to the 4-position in terms of being on the pyridine ring) has been shown to enhance the antiplasmodial activity in certain quinoline derivatives. nih.gov The quaternization of the quinoline nitrogen, which can be influenced by substituents, has been shown to decrease antimalarial activity, suggesting that the electronic state of the ring is critical for interaction with targets like heme. nih.gov
Effects of Methyl Substituents at Positions 6 and 8
The two methyl groups on the carbocyclic (benzene) ring of the quinoline system also exert significant influence through both steric and electronic effects.
The methyl groups at C-6 and C-8 introduce steric bulk to the molecule. This steric hindrance can physically block or hinder the approach of reactants to nearby positions on the quinoline ring. For example, the methyl groups at positions 6 and 8 can sterically hinder electrophilic substitution at the adjacent positions 5 and 7. This steric effect can direct substitution reactions to other, more accessible positions on the molecule.
Significance of the Phenyl Moiety at Position 2
The presence of a phenyl group at the C-2 position is a defining feature of this class of compounds and significantly contributes to their biological profiles. The 2-phenylquinoline (B181262) scaffold has been identified as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can provide effective ligands for a range of biological targets. nih.govacs.org
The phenyl group is a large, hydrophobic substituent that can engage in various non-covalent interactions within a biological target's binding site. These can include hydrophobic interactions and π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. Such interactions are often critical for high-affinity binding and biological activity.
Table 2: Summary of Substituent Effects
| Substituent | Position | Key Roles and Effects |
|---|---|---|
| Chlorine | 4 | - Facilitates nucleophilic substitution. researchgate.netmdpi.com - Increases lipophilicity. nih.gov - Participates in molecular recognition and target binding. nih.govnih.gov |
| Methyl | 6, 8 | - Exerts steric hindrance, influencing reactivity at adjacent positions. - Acts as an electron-donating group, stabilizing the quinoline ring. nih.gov |
| Phenyl | 2 | - Forms a "privileged structure" for biological activity. acs.org - Engages in hydrophobic and π-stacking interactions. - Offers a site for further modification to tune activity. acs.orgbrieflands.com |
Enhancement of Steric Bulk and π-π Interactions
The introduction of bulky substituents and the promotion of π-π stacking are critical strategies in the design of potent quinoline-based compounds. The methyl groups at the C6 and C8 positions of the 4-Chloro-6,8-dimethyl-2-phenylquinoline core contribute to the steric bulk of the molecule. This increased bulk can influence the compound's interaction with biological targets by creating a more defined three-dimensional structure, which can enhance binding affinity and selectivity.
Furthermore, the planar aromatic nature of the quinoline and phenyl rings facilitates π-π stacking interactions, which are crucial for the stabilization of complexes with biological macromolecules such as DNA and proteins. frontiersin.org These non-covalent interactions, involving the overlapping of p-orbitals of adjacent aromatic rings, play a significant role in molecular recognition. The presence of multiple aromatic rings in the 2-phenylquinoline structure is designed to foster strong hydrophobic interactions with residues at the opening of active sites, such as those in histone deacetylases (HDACs). frontiersin.org While specific studies detailing the direct impact of the 6,8-dimethyl substitution on the enhancement of π-π stacking for this particular compound are not extensively available, the general principle is that steric hindrance from these methyl groups can influence the geometry of such stacking interactions, potentially leading to more favorable binding orientations with target molecules.
Modulation of Biological Activity through Phenyl Ring Substitutions
The substitution pattern on the 2-phenyl ring is a critical determinant of the biological activity of 2-phenylquinoline derivatives. Research has consistently shown that modifying the substituents on this phenyl ring can dramatically alter the pharmacological profile of the parent compound, impacting its efficacy and selectivity across various therapeutic areas, including anticancer and antiviral applications. frontiersin.orgnih.gov
In the context of anticancer activity, the introduction of different functional groups on the 2-phenyl ring has been shown to influence the potency of these compounds as, for example, histone deacetylase (HDAC) inhibitors. Studies on 2-substituted phenylquinoline-4-carboxylic acid derivatives revealed that substitutions on the phenyl ring can lead to significant variations in their inhibitory activity. frontiersin.org For instance, the presence of certain substituents can enhance the interaction with the target enzyme, leading to improved therapeutic efficacy.
Similarly, in the realm of antiviral research, the functionalization of the 2-phenyl ring is a key strategy for enhancing the activity of 2-phenylquinoline analogs. In studies investigating their potential as anti-coronavirus agents, it was found that the nature and position of substituents on the phenyl ring could significantly impact their inhibitory effects on viral replication and key viral enzymes like helicase. nih.govacs.org
The following table summarizes the impact of various substitutions on the phenyl ring on the biological activity of 2-phenylquinoline analogs, based on findings from different studies.
| Parent Scaffold | Phenyl Ring Substitution | Observed Biological Activity | Reference |
| 2-Phenylquinoline | Varies | Potent inhibitors of SARS-CoV-2 replication with low micromolar activity. nih.govacs.org | nih.govacs.org |
| 2-Phenylquinoline-4-carboxylic acid | Varies | Significant HDAC3 selectivity and potent in vitro anticancer activity. frontiersin.org | frontiersin.org |
| 2,4-bis(phenyl)quinoline | (3-dimethylaminopropyl)aminomethyl | Significant antiproliferative activity against various cancer cell lines. mdpi.com | mdpi.com |
These findings underscore the critical role of the 2-phenyl ring as a modifiable component for fine-tuning the biological activity of this class of compounds.
Positional Isomerism and its Impact on Pharmacological Profile (e.g., 2-phenyl vs. 3-phenyl vs. 4-phenyl)
For instance, studies on other heterocyclic scaffolds have demonstrated that positional isomerism can lead to significant differences in antibacterial activity. In a study of novel oxazolidinones, a linearly attached benzotriazole (B28993) derivative showed greater potency compared to its angular counterpart, highlighting the impact of substituent positioning on efficacy. nih.gov This principle can be extrapolated to the phenylquinoline core, where the location of the phenyl group would alter the molecule's steric and electronic landscape, thereby affecting its binding affinity to receptors, enzymes, or nucleic acids.
In the context of anticancer research, the position of a phenyl group on a quinazoline (B50416) core, a related nitrogen-containing heterocycle, was shown to be critical for its antiproliferative activity. Comparing derivatives with a phenyl ring at different positions on the quinazoline moiety revealed that the substitution position significantly influenced their efficacy against various cancer cell lines. mdpi.com For example, in one study, a 6-phenyl substituted quinoline derivative demonstrated superior activity against the HeLa cell line compared to other positional isomers. mdpi.com
The table below illustrates the importance of substituent positioning on the biological activity of quinoline and related heterocyclic compounds from various studies.
| Scaffold | Isomer/Substituent Position | Impact on Biological Activity | Reference |
| Phenyl-substituted quinazoline | Phenyl at position 6 vs. 5, 7, or 8 | Derivative with phenyl at position 6 was more active against HeLa cells. mdpi.com | mdpi.com |
| Benzotriazole-substituted oxazolidinone | Linear vs. Angular attachment | Linearly attached isomer showed higher antibacterial potency. nih.gov | nih.gov |
These examples strongly suggest that the 2-phenyl, 3-phenyl, and 4-phenyl isomers of a given quinoline scaffold would likely possess distinct pharmacological profiles, with variations in their potency, selectivity, and even their mechanism of action. Further research is warranted to systematically evaluate the pharmacological consequences of phenyl group positional isomerism on the 4-Chloro-6,8-dimethylquinoline framework.
Advanced Applications and Future Research Directions
4-Chloro-6,8-dimethyl-2-phenylquinoline as a Versatile Building Block in Organic Synthesis
The reactivity of the chloro substituent at the 4-position of the quinoline (B57606) ring makes this compound a valuable precursor for a wide array of chemical transformations. This versatility allows for the construction of complex molecular frameworks and the introduction of diverse functional groups.
Synthesis of Novel Fused Heterocyclic Systems
The chloro group at the C4 position of the quinoline nucleus is a key functional handle for the construction of fused heterocyclic systems. Nucleophilic substitution reactions with various binucleophiles can lead to the formation of novel polycyclic structures with potential biological activities. For instance, reaction with hydrazine (B178648) and its derivatives can yield pyrazolo[3,4-b]quinolines. mdpi.comresearchgate.netnih.govuj.edu.plresearchgate.net Similarly, treatment with sodium azide (B81097) can lead to the formation of tetrazolo[4,5-a]quinolines, a class of compounds known for their diverse pharmacological properties. nih.gov The reaction with aminothiols or aminophenols could pave the way for the synthesis of thiazolo[4,5-c]quinolines and oxazolo[4,5-c]quinolines, respectively.
Furthermore, the synthesis of pyrimido[4,5-b]quinoline derivatives can be envisioned through the reaction of 4-chloroquinolines with suitable amino- and ureido-substituted pyrimidines. researchgate.net The construction of furo[3,2-c]quinolines and thieno[3,2-c]quinolines from 4-chloroquinoline (B167314) precursors has also been reported, highlighting the broad scope of this building block in generating diverse heterocyclic scaffolds. nih.govresearchgate.netarkat-usa.orgnih.govelectronicsandbooks.comresearchgate.netrsc.org
Table 1: Potential Fused Heterocyclic Systems from this compound
| Reagent | Fused Heterocycle | Potential Biological Activity |
| Hydrazine hydrate | Pyrazolo[3,4-b]quinoline | Anticancer, Antiviral |
| Sodium azide | Tetrazolo[4,5-a]quinoline | Antibacterial, Antifungal |
| 2-Aminothiophenol | Benzothiazolo[2,3-b]quinoline | Antimicrobial |
| Guanidine | Pyrimido[4,5-b]quinoline | Kinase inhibitors |
Derivatization for Enhanced Bioactivity
The biological activity of quinoline derivatives can be significantly modulated by introducing different substituents. The chloro group at the 4-position of this compound is a prime site for such derivatization. Nucleophilic substitution with various amines, alcohols, and thiols can introduce a wide range of functional groups, potentially leading to enhanced bioactivity. For instance, the introduction of aminoalkyl side chains at the 4-position has been shown to enhance the antiproliferative activity of quinoline derivatives.
Moreover, the methyl groups at positions 6 and 8, and the phenyl ring at position 2, offer further opportunities for modification. Oxidation of the methyl groups to carboxylic acids, followed by amide or ester formation, can introduce new points of interaction with biological targets. The phenyl ring can be functionalized with various substituents to modulate the electronic and steric properties of the molecule, which can have a profound impact on its biological profile. For example, the introduction of methoxy (B1213986) and halogen groups on the phenyl ring of quinoline derivatives has been reported to increase their antimicrobial activity. mdpi.com
Rational Design Principles for New Quinoline-Based Therapeutic Agents
The development of new therapeutic agents based on the this compound scaffold can be guided by rational design principles. Structure-activity relationship (SAR) studies and pharmacophore modeling are powerful tools in this regard.
By systematically modifying the substituents on the quinoline and phenyl rings and evaluating the biological activity of the resulting analogs, a pharmacophore model can be developed. This model will highlight the key structural features required for a particular biological activity, such as anticancer or antimicrobial effects. For instance, pharmacophore models for quinoline-based anticancer agents often include a hydrogen bond donor, a hydrogen bond acceptor, and aromatic/hydrophobic features arranged in a specific spatial orientation. benthamdirect.comresearchgate.netnih.govnih.gov
Bioisosteric replacement is another important strategy in rational drug design. uj.edu.pl The chloro group at the 4-position can be replaced with other functional groups of similar size and electronic properties, such as a methyl group, a trifluoromethyl group, or a cyano group, to fine-tune the pharmacokinetic and pharmacodynamic properties of the molecule. Similarly, the methyl groups at positions 6 and 8 can be replaced with other small alkyl groups or halogens to explore the impact on biological activity.
Integration with Hybrid Molecular Architectures for Synergistic Effects
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a promising approach to develop new drugs with improved efficacy and reduced side effects. The this compound scaffold can be readily integrated into such hybrid architectures.
For example, it can be linked to other biologically active heterocyclic systems like chalcones, coumarins, or triazoles. ijcrt.orgnih.govmdpi.comnih.govacs.orgrasayanjournal.co.intandfonline.comtandfonline.comnih.govresearchgate.net The linkage can be achieved through a variety of chemical reactions, such as click chemistry to form triazole hybrids, or condensation reactions to form chalcone (B49325) hybrids. nih.gov The resulting hybrid molecules may exhibit synergistic effects, where the combined activity is greater than the sum of the individual components. For instance, quinoline-chalcone hybrids have shown promising anticancer activity by targeting multiple signaling pathways. ijcrt.orgnih.govmdpi.com Similarly, quinoline-isatin hybrids have been explored as potential antitubercular and anticancer agents. researchgate.netijcrt.orgtandfonline.comnih.govnih.gov
Table 2: Potential Hybrid Molecules Incorporating this compound
| Hybrid Partner | Linkage Strategy | Potential Therapeutic Area |
| Chalcone | Claisen-Schmidt Condensation | Anticancer |
| Coumarin | Pechmann Condensation | Anticancer, Anticoagulant |
| Triazole | Click Chemistry (Huisgen Cycloaddition) | Antimicrobial, Anticancer |
| Isatin (B1672199) | Schiff Base Formation | Antitubercular, Anticancer |
Exploration in Materials Science (e.g., organic phosphors, optoelectronic applications, if research exists for similar structures)
While specific research on this compound in materials science is limited, the broader class of 2-phenylquinoline (B181262) derivatives has shown significant promise in this area. These compounds often exhibit interesting photophysical properties, such as fluorescence and phosphorescence, making them suitable for applications in organic light-emitting diodes (OLEDs) and as organic phosphors.
The introduction of substituents on the quinoline and phenyl rings can be used to tune the emission color and quantum yield of these materials. For example, the presence of electron-donating or electron-withdrawing groups can shift the emission wavelength. The chloro and dimethyl groups in this compound are expected to influence its luminescent properties. The chloro group, being electron-withdrawing, may lead to a blue-shift in the emission spectrum compared to the unsubstituted analog. The methyl groups, being weakly electron-donating, might have a smaller effect.
Further research could focus on synthesizing a series of derivatives of this compound with different substituents on the phenyl ring and studying their photophysical properties. This could lead to the development of new organic phosphors with tailored emission characteristics for various optoelectronic applications.
Unexplored Reactivity and Green Chemistry Approaches
The reactivity of this compound is not fully explored, and there are several avenues for future investigation. The chloro group at the 4-position is particularly amenable to various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. acs.orglibretexts.orgwikipedia.orgwikipedia.orgnih.govorganic-chemistry.orgorganic-chemistry.orglibretexts.org These reactions would allow for the introduction of a wide range of aryl, vinyl, and alkynyl substituents at the 4-position, leading to a diverse library of novel compounds.
From a green chemistry perspective, there is a need to develop more environmentally friendly methods for the synthesis and derivatization of this compound. Traditional methods for quinoline synthesis often involve harsh reaction conditions and the use of toxic reagents and solvents. jove.com Microwave-assisted organic synthesis (MAOS) and flow chemistry are two promising green chemistry approaches that could be applied to the synthesis of this compound and its derivatives. nih.govrasayanjournal.co.innih.govnih.govnih.govrsc.org These techniques can often lead to shorter reaction times, higher yields, and reduced waste generation. The use of ionic liquids as recyclable and non-volatile reaction media is another green alternative that has been successfully employed for the synthesis of quinolines. mdpi.comnih.govacs.orgjove.comacs.org Furthermore, exploring catalyst-free synthetic routes would be a significant advancement in the sustainable production of these valuable compounds. researchgate.net
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Chloro-6,8-dimethyl-2-phenylquinoline, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via a multi-step approach:
Chlorination : React 6,8-dimethyl-2-phenylquinolin-4-ol with phosphorus oxychloride (POCl₃) under reflux. This step typically requires 3–6 hours at 110–120°C .
Purification : Use column chromatography (e.g., petroleum ether/ethyl acetate gradient) or recrystallization (chloroform or methanol) to isolate the product. Purity is confirmed via HPLC (>99%) .
-
Key Parameters : Excess POCl₃ (5–10 equiv) ensures complete chlorination. Reaction progress is monitored via TLC (Rf ~0.5 in 8:1 petroleum ether/EtOAc) .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Chlorination | POCl₃, reflux, 6 h | 70–85 | 99% |
| Purification | Column chromatography | 60–75 | >98% |
Q. How is this compound characterized structurally?
- Methodology :
- X-ray Crystallography : Single crystals grown via slow evaporation (acetone/methanol) confirm planar quinoline geometry. Intramolecular C–H···Cl interactions stabilize the structure .
- Spectroscopy :
- ¹H NMR (DMSO-d₆): δ 8.6 (d, J=5.1 Hz, 1H, H-3), 7.8–7.3 (m, 5H, phenyl), 2.7 (s, 6H, CH₃) .
- MS (ESI) : m/z 282.1 [M+H]⁺ .
Advanced Research Questions
Q. What computational methods predict the biological activity of this compound derivatives?
- Methodology :
-
Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., malaria PfATP4 or bacterial topoisomerases). The chloro and methyl groups enhance hydrophobic binding .
-
QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing Cl) with antimicrobial IC₅₀ values. Hammett constants (σₚ) for substituents guide activity predictions .
- Data Table :
| Derivative | Substituent | IC₅₀ (μM) | Binding Energy (kcal/mol) |
|---|---|---|---|
| Parent Compound | – | 12.3 ± 1.2 | -8.9 |
| 6-Fluoro Analog | F at C6 | 8.7 ± 0.9 | -9.5 |
Q. How do crystallographic studies resolve contradictions in reported biological activities?
- Methodology :
- Twinning Analysis : For crystals showing ambiguous electron density (e.g., disordered Cl/methyl groups), refine using SHELXL with TWIN/BASF commands. This resolves false "inactive" claims due to misassigned stereochemistry .
- π–π Stacking Metrics : Measure centroid distances (3.7–3.8 Å) between quinoline and phenyl rings to explain variable solubility and membrane permeability .
Biological and Mechanistic Questions
Q. What in vitro assays validate the antimalarial potential of this compound?
- Methodology :
- Plasmodium falciparum Growth Inhibition : Test against 3D7 (chloroquine-sensitive) and Dd2 (resistant) strains. EC₅₀ values (1–10 μM) suggest PfATP4 inhibition .
- Cytotoxicity : Use HepG2 cells (CC₅₀ >50 μM confirms selectivity) .
Q. How does the chloro substituent influence reactivity in cross-coupling reactions?
- Methodology :
- Suzuki–Miyaura Coupling : Replace Cl with aryl/heteroaryl groups using Pd(PPh₃)₄ (5 mol%), K₂CO₃, and dioxane/H₂O (80°C, 12 h). The Cl group’s electronegativity accelerates oxidative addition .
- Kinetic Analysis : Pseudo-first-order rate constants (k = 0.15–0.25 h⁻¹) confirm higher reactivity vs. non-chlorinated analogs .
Structural and Analytical Challenges
Q. Why do NMR spectra of this compound show unexpected splitting?
- Resolution :
- Dynamic Effects : Rotamers from restricted phenyl ring rotation cause splitting. Use variable-temperature NMR (25–60°C) to coalesce signals .
- Solvent Choice : DMSO-d₆ masks splitting; CDCl₃ resolves peaks due to lower viscosity .
Q. How to optimize HPLC methods for purity analysis?
- Methodology :
- Column : C18 (5 μm, 250 × 4.6 mm).
- Mobile Phase : 70:30 MeCN/H₂O (+0.1% TFA). Retention time: 8.2 min .
- Validation : LOD = 0.1 μg/mL, LOQ = 0.5 μg/mL (R² >0.999) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
